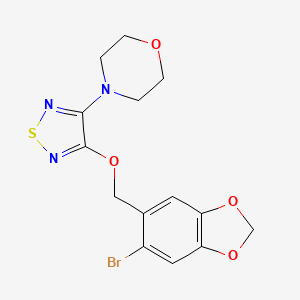![molecular formula C17H15N5 B4315378 N-PHENETHYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE](/img/structure/B4315378.png)
N-PHENETHYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE
Overview
Description
N-PHENETHYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE is a heterocyclic compound that belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENETHYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde. The cyclization is facilitated by an oxidation-reduction mechanism using chloranil . Another method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-PHENETHYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using catalytic hydrogenation.
Substitution: Aromatic nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reactions with amines and triazole-2-thiol in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a scaffold for the synthesis of novel heterocyclic compounds.
Biology: Exhibits significant cytotoxic activities against melanoma cell lines.
Medicine: Potential anticancer and antimicrobial agent.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-PHENETHYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE involves its interaction with specific molecular targets. For instance, it acts as an antagonist to the A2B adenosine receptor, which is implicated in various pathophysiological conditions, including cancer . The compound’s cytotoxic effects are mediated through its binding to the receptor, leading to the inhibition of angiogenesis and tumor growth .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: A parent compound with similar structural features.
Pyrimido-quinoxaline: An isostere with potential antiviral and antimicrobial activities.
Imidazo[1,2-a]quinoxaline: Another heterocyclic compound with anticancer properties.
Uniqueness
N-PHENETHYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE stands out due to its specific substitution pattern, which enhances its binding affinity to molecular targets like the A2B adenosine receptor. This unique feature contributes to its potent cytotoxic and antimicrobial activities .
Properties
IUPAC Name |
N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c1-2-6-13(7-3-1)10-11-18-16-17-21-19-12-22(17)15-9-5-4-8-14(15)20-16/h1-9,12H,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDYKUAMPVKIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N4C2=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-METHYL-5-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B4315298.png)
![N-(3-METHYL-1-PENTYN-3-YL)-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B4315303.png)
![2-({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4315306.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine](/img/structure/B4315311.png)

![N-(3-chloro-4-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B4315325.png)
![1-pentan-2-yl-4-phenyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione](/img/structure/B4315328.png)
![4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4315341.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(2-ethoxyphenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4315352.png)
![4-[4-(2-PYRIDYL)PIPERAZINO][1,2,4]TRIAZOLO[4,3-A]QUINOXALINE](/img/structure/B4315359.png)
![1-[3-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)PHENYL]-1-ETHANONE](/img/structure/B4315366.png)
![N-(2-chloro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4315369.png)
![1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-ETHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4315370.png)
![N-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4315389.png)
